molecular formula C12H11NO2 B2577815 4-Aminonaphthalen-1-yl acetate CAS No. 858186-27-3

4-Aminonaphthalen-1-yl acetate

Cat. No.: B2577815
CAS No.: 858186-27-3
M. Wt: 201.225
InChI Key: RQKMOUJASOVRPY-UHFFFAOYSA-N
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Description

4-Aminonaphthalen-1-yl acetate is an organic compound with the molecular formula C({12})H({11})NO(_{2}) It is a derivative of naphthalene, featuring an amino group at the 4-position and an acetate ester at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Aminonaphthalen-1-yl acetate can be synthesized through several methods. One common approach involves the acetylation of 4-aminonaphthalene-1-ol. The reaction typically proceeds as follows:

    Starting Material: 4-Aminonaphthalene-1-ol.

    Reagent: Acetic anhydride.

    Catalyst: A base such as pyridine or triethylamine.

    Solvent: An organic solvent like dichloromethane or toluene.

    Reaction Conditions: The reaction mixture is stirred at room temperature or slightly elevated temperatures (e.g., 40-50°C) for several hours.

The reaction yields this compound as the primary product, which can be purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can facilitate large-scale production. Additionally, industrial methods may employ alternative acetylating agents or catalysts to improve the overall process economics.

Chemical Reactions Analysis

Types of Reactions

4-Aminonaphthalen-1-yl acetate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.

    Reduction: The acetate ester can be reduced to yield the corresponding alcohol.

    Substitution: The amino group can participate in electrophilic aromatic substitution reactions, such as nitration or sulfonation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like nitric acid for nitration or sulfuric acid for sulfonation.

Major Products

    Oxidation: Nitro derivatives of this compound.

    Reduction: 4-Aminonaphthalen-1-yl alcohol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

4-Aminonaphthalen-1-yl acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of dyes, pigments, and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-Aminonaphthalen-1-yl acetate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. The amino group can form hydrogen bonds or ionic interactions with biological macromolecules, influencing their function.

Comparison with Similar Compounds

4-Aminonaphthalen-1-yl acetate can be compared with other naphthalene derivatives, such as:

    4-Aminonaphthalene-1-ol: Lacks the acetate ester, making it less lipophilic.

    1-Naphthylamine: Lacks the acetate ester and has different reactivity due to the absence of the hydroxyl group.

    Naphthalene-1,4-diamine: Contains two amino groups, leading to different chemical and biological properties.

Properties

IUPAC Name

(4-aminonaphthalen-1-yl) acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c1-8(14)15-12-7-6-11(13)9-4-2-3-5-10(9)12/h2-7H,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQKMOUJASOVRPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=C(C2=CC=CC=C21)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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